molecular formula C10H12ClNO2 B123379 Ethyl 4-chloro-3,5-dimethylpicolinate CAS No. 187222-17-9

Ethyl 4-chloro-3,5-dimethylpicolinate

Cat. No.: B123379
CAS No.: 187222-17-9
M. Wt: 213.66 g/mol
InChI Key: HUELRMPWVNICQL-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3,5-dimethylpicolinate is an organic compound with a pyridine ring substituted with methyl, chloro, and carboxylic acid ethyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-3,5-dimethylpicolinate typically involves the esterification of 3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid. One common method involves the reaction of the acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3,5-dimethylpicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Ethyl 4-chloro-3,5-dimethylpicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3,5-dimethylpicolinate involves its interaction with specific molecular targets. For example, in the synthesis of omeprazole, the compound binds covalently to the proton pump, inhibiting gastric acid secretion. This interaction involves the formation of a sulfenamide intermediate, which reacts with cysteine residues on the proton pump .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-3,5-dimethylpicolinate is unique due to the presence of both methyl and chloro substituents on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 4-chloro-3,5-dimethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)8(11)6(2)5-12-9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUELRMPWVNICQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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